Met/pdgfra-IN-2

MET amplification non-small cell lung cancer antiproliferative screening

Researchers studying MET-PDGFRA crosstalk face confounding off-target effects from multi-kinase agents. Met/pdgfra-IN-2 (compound 8h) provides clean dual MET/PDGFRA blockade with a narrow kinome footprint (≥20/24 kinases <30% at 10 µM). • 3.1× greater potency than analog 8c in EBC-1 cells (IC50 6.1 vs 19.0 µM) • Induces ~25% apoptosis in AsPC-1 at 10 µM without necrosis • Active in 3D spheroid models (IC50 36.6 µM) • ≥98% purity, global shipping at ambient temp.

Molecular Formula C29H29N7O
Molecular Weight 491.6 g/mol
Cat. No. B15138814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMet/pdgfra-IN-2
Molecular FormulaC29H29N7O
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54
InChIInChI=1S/C29H29N7O/c1-29(2,3)23-12-8-22(9-13-23)17-36-18-24(33-35-36)19-37-25-14-10-21(11-15-25)16-32-34-28-26-6-4-5-7-27(26)30-20-31-28/h4-16,18,20H,17,19H2,1-3H3,(H,30,31,34)/b32-16+
InChIKeyKSSCDIVAUZWVFC-KPGMTVGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Met/pdgfra-IN-2 Chemical Profile


Met/pdgfra-IN-2 (compound 8h, molecular formula C29H29N7O, MW 491.59 g/mol) is a synthetic small-molecule quinazoline-1,2,3-triazole hybrid that functions as a dual inhibitor of the receptor tyrosine kinases MET (c-Met/HGFR) and PDGFRA (platelet-derived growth factor receptor alpha) [1]. It was identified from a series of nine quinazoline derivatives (8a–8i) in which only two compounds—8c and 8h—exhibited meaningful MET kinase inhibitory activity and antiproliferative effects across a panel of cancer cell lines [1]. The compound bears a para-tert-butyl benzyl substituent on the 1,2,3-triazole ring, a structural feature associated with enhanced antiproliferative potency relative to other substituents in the series [1]. As a research-use-only probe, Met/pdgfra-IN-2 serves as a tool compound for investigating dual MET/PDGFRA signaling blockade in cancer models .

Met/pdgfra-IN-2 Dual-Target Imperative


MET inhibitors as a class are pharmacologically heterogeneous: single-target MET agents such as capmatinib or highly selective probes such as PHA-665752 lack meaningful PDGFRA activity, while multi-kinase inhibitors like cabozantinib and foretinib engage numerous off-targets including VEGFR2, AXL, and KIT, confounding mechanistic interpretation in experiments designed to isolate MET–PDGFRA crosstalk [1]. Within the quinazoline-triazole series itself, only compounds 8c and 8h display dual MET/PDGFRA activity; the remaining seven analogs (8a, 8b, 8d–8g, 8i) are essentially inactive against MET-positive cancer cells (IC50 > 100 µM in most lines) [1]. Even between the two active analogs, 8c and 8h exhibit divergent potency and selectivity profiles—8c has higher MET kinase inhibitory capacity (IC50 = 36.0 µM) but weaker antiproliferative effects, whereas 8h shows superior cell-based potency despite more modest biochemical MET inhibition [1]. This structure-activity disconnect means that neither a generic MET inhibitor nor the closest in-series analog 8c can serve as a functional substitute for 8h in experimental settings requiring the specific pharmacological fingerprint of a p-tert-butyl benzyl-substituted quinazoline-triazole dual inhibitor [1].

Met/pdgfra-IN-2 Quantitative Evidence


Antiproliferative Potency in EBC-1 Cells vs Analog 8c

In the EBC-1 non-small cell lung cancer line harboring MET gene amplification, Met/pdgfra-IN-2 (8h) demonstrated an antiproliferative IC50 of 6.1 ± 1.0 µM, which is 3.1-fold more potent than the closest in-series analog MET/PDGFRA-IN-1 (8c, IC50 = 19.0 ± 0.7 µM) when assessed under identical experimental conditions (SRB assay, 72 h) [1]. The clinical MET inhibitors crizotinib and cabozantinib, included as positive controls in the same experiment, showed IC50 values of 0.006 ± 0.001 µM and 0.059 ± 0.014 µM respectively, confirming that 8h is less potent than these advanced clinical compounds in 2D monolayer but offers a distinct dual MET/PDGFRA polypharmacology not present in crizotinib [1].

MET amplification non-small cell lung cancer antiproliferative screening

Antiproliferative Activity in AsPC-1 Cells vs 8c

In AsPC-1 pancreatic cancer cells characterized by MET overexpression, Met/pdgfra-IN-2 (8h) achieved an antiproliferative IC50 of 9.7 ± 1.9 µM compared to 15.3 ± 2.3 µM for 8c, representing a 1.6-fold greater potency [1]. By contrast, the clinical reference cabozantinib yielded an IC50 of 1.4 ± 0.1 µM in the same assay, and crizotinib recorded 2.45 ± 1.3 µM [1]. Notably, seven other compounds in the 8a–8i series (8a, 8b, 8d, 8e, 8f, 8g, 8i) were essentially inactive (> 100 µM) against AsPC-1 cells, underscoring that only the p-methyl benzyl (8c) and p-tert-butyl benzyl (8h) substitution patterns confer meaningful antiproliferative activity [1].

pancreatic ductal adenocarcinoma MET overexpression drug discovery

PDGFRA Kinase Selectivity vs 8c

When screened at 10 µM against a panel of 24 human protein kinases covering major oncogenic targets, Met/pdgfra-IN-2 (8h) inhibited PDGFRA by 46%, while 8c inhibited PDGFRA by 58% [1]. Both compounds displayed minimal activity (< 30% inhibition) against the majority of other kinases tested, including ABL (8h: 17%), ALK (14%), EGFR (−5%), FGFR1 (−14%), FLT1 (−10%), KDR (−2%), KIT (2%), RON (−8%), and RET (−1%), supporting a relatively narrow target engagement profile centered on MET and PDGFRA [1]. The only other kinase showing notable engagement was TRKA (8h: 28% inhibition) [1]. In contrast, the clinical multi-kinase inhibitor foretinib potently inhibits PDGFRα (IC50 = 59.2 nM) but simultaneously targets VEGFR2/KDR (IC50 = 24.3 nM), MET (28.7 nM), AXL (21.4 nM), and RON (20.2 nM) with sub-100 nM potency, creating a far broader kinase inhibition fingerprint [2].

kinase selectivity profiling PDGFRA off-target screening

3D Spheroid Activity vs Monolayer in AsPC-1 Cells

In a 3D spheroid model of MET-overexpressing AsPC-1 cells—a more physiologically relevant system that recapitulates drug penetration barriers and cell–cell interactions—Met/pdgfra-IN-2 (8h) exhibited an IC50 of 36.6 ± 4.5 µM, compared to 9.7 ± 1.9 µM in 2D monolayer culture, representing a 3.8-fold potency shift [1]. The in-series analog 8c showed an IC50 of 32.7 ± 7.2 µM in the same 3D assay versus 15.3 ± 2.3 µM in 2D, a 2.1-fold shift [1]. Cabozantinib, the clinical positive control, also showed elevated IC50 values in 3D versus 2D, consistent with the known phenomenon of increased drug resistance in spheroid cultures [1]. Both 8c and 8h significantly reduced spheroid circularity and solidity after 72 h of treatment, confirming compound penetration and biological effect within the 3D architecture [1].

3D spheroid culture tumor microenvironment drug penetration

Apoptosis Induction in AsPC-1 Cells vs 8c

Treatment of AsPC-1 pancreatic cancer cells with Met/pdgfra-IN-2 (8h) at 10 µM for 48 h resulted in 25.4% total apoptosis (15.8% early + 9.6% late), compared to 26.1% total apoptosis induced by 8c (15.5% early + 10.7% late), with both compounds substantially increasing apoptotic fractions over the untreated baseline of 12.4% (7.6% early + 4.8% late) [1]. The near-equivalent pro-apoptotic effect is notable given that 8c is a stronger biochemical MET inhibitor (HTRF IC50 = 36.0 µM) than 8h (~22% MET inhibition at 10 µM), suggesting that 8h's cellular efficacy is augmented by its additional PDGFRA targeting or other polypharmacological contributions [1]. Neither compound induced significant necrosis, confirming an apoptotic rather than necrotic mechanism of cell death at the tested concentration [1].

apoptosis induction Annexin V assay programmed cell death

Met/pdgfra-IN-2 Application Scenarios


Dual MET/PDGFRA Signaling Dissection in MET-Amplified Models

In experimental systems employing EBC-1 (lung) or MKN-45 (gastric) cancer cell lines harboring MET gene amplification, Met/pdgfra-IN-2 enables dissection of MET–PDGFRA crosstalk that cannot be achieved with single-target MET inhibitors such as crizotinib, which has negligible PDGFRA activity [1]. The 3.1-fold greater antiproliferative potency of 8h versus the in-series analog 8c in EBC-1 cells (IC50 6.1 vs 19.0 µM) means that researchers can achieve effective MET/PDGFRA pathway inhibition at lower compound concentrations, reducing solvent (DMSO) exposure and minimizing nonspecific cytotoxicity artifacts [1]. Pairing 8h with 8c in analog-sensitive experimental designs further allows investigators to correlate the incremental PDGFRA engagement (8c: 58% vs 8h: 46% at 10 µM) with differential biological outcomes [1].

3D Spheroid & Organoid Pharmacology Studies

For research groups employing 3D spheroid or organoid models of pancreatic cancer (AsPC-1-derived), Met/pdgfra-IN-2 provides a dual MET/PDGFRA tool compound with demonstrated activity retention in 3D culture (IC50 = 36.6 µM) despite the expected potency reduction relative to monolayer conditions [1]. This is relevant for studies investigating drug penetration, microenvironment-mediated resistance, or combination therapy regimens in physiologically relevant tumor models. The observed 3.8-fold 2D-to-3D potency shift for 8h—compared to the 2.1-fold shift for 8c—provides a quantitative benchmark for cross-study comparisons of compound behavior in 3D formats [1].

MET/PDGFRA Dual Inhibitor MedChem Reference

In medicinal chemistry programs aimed at developing next-generation MET/PDGFRA dual inhibitors, Met/pdgfra-IN-2 serves as a benchmark reference compound with publicly available, well-characterized selectivity data against a 24-kinase panel [1]. Its narrower kinome footprint—with ≥20 of 24 tested kinases inhibited < 30% at 10 µM—contrasts sharply with multi-kinase agents like foretinib (potent against MET, VEGFR2, AXL, RON, PDGFRα, and TIE-2 at nanomolar concentrations) [1][2]. Structure-activity relationship (SAR) data from the full 8a–8i series, where only the p-methyl benzyl (8c) and p-tert-butyl benzyl (8h) substituents confer activity, provides clear chemical starting points for scaffold optimization [1].

Apoptosis Mechanism with Dual MET/PDGFRA Inhibition

For researchers studying apoptosis pathways in MET-driven pancreatic cancer, Met/pdgfra-IN-2's ability to induce ~25% total apoptosis at a relatively modest concentration (10 µM, 48 h) in AsPC-1 cells—comparable to 8c (26%) despite weaker biochemical MET inhibition—makes it a valuable probe for investigating the contribution of PDGFRA co-inhibition to cell death signaling [1]. The absence of significant necrosis induction at this concentration further supports its use in clean mechanistic studies of apoptotic pathway activation [1]. This application is particularly relevant when the research question demands dual MET/PDGFRA blockade without the confounding anti-angiogenic effects introduced by VEGFR2-inhibitory clinical agents such as cabozantinib or foretinib [1].

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